

Physicochemical Characteristics of Oseltamivir Impurity A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oseltamivir impurity A*

Cat. No.: *B12291393*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Oseltamivir Impurity A**, a known process-related impurity in the synthesis of the antiviral drug Oseltamivir. The information presented herein is intended to support research, development, and quality control activities related to Oseltamivir.

Chemical Identity and Physical Properties

Oseltamivir Impurity A, identified as (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid, is a significant impurity that requires careful monitoring and control during the manufacturing of Oseltamivir.^{[1][2][3]} Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identification of Oseltamivir Impurity A

Identifier	Value
IUPAC Name	(3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid[1]
Synonyms	Oseltamivir EP Impurity A, Oseltamivir BP Impurity A, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid[1][4]
CAS Number	1364932-19-3[1]
Molecular Formula	C ₁₄ H ₂₄ N ₂ O ₄ [1]
Molecular Weight	284.35 g/mol [4]
Chemical Structure	

Table 2: Physical and Chemical Properties of Oseltamivir Impurity A

Property	Value
Appearance	Off-white solid, Light brown to dark brown solid[4][5]
Solubility	Soluble in Methanol and DMSO[4]
Purity (by HPLC)	> 95%[4][5]
Melting Point	Not available
Boiling Point	Not available
Density	Not available

Spectroscopic Data

The structural elucidation of **Oseltamivir Impurity A** is confirmed through various spectroscopic techniques. The key spectral data are presented below.

Table 3: Spectroscopic Data for Oseltamivir Impurity A

Technique	Key Data
Mass Spectrometry (ESI-MS)	Protonated molecular ion $[M+H]^+$ at m/z 285.1
Infrared (IR) Spectroscopy (KBr, cm^{-1})	3430.01 (>N-H), 2968.79, 2939.87 (aliphatic >C-H stretching), 1642.69 (>C=O stretching), 1200.32 (O-C stretching)
^1H NMR (400 MHz, DMSO- d_6 , δ ppm)	6.18 (s, 1H), 3.82-3.84 (d, 1H), 3.37 (s, 1H), 3.33-3.35 (m, 1H), 2.52-2.59 (dd, 2H), 1.82 (s, 3H), 3.25-3.28 (m, 1H), 1.32-1.41 (m, 4H), 0.75-0.84 (m, 6H)
^{13}C NMR (100 MHz, DMSO- d_6 , δ ppm)	137.40, 76.45, 57.96, 50.34, 35.37, 129.19, 169.48, 170.97, 22.98, 80.25, 25.18, 25.81, 8.96, 9.50

Experimental Protocols

Detailed methodologies for the characterization of **Oseltamivir Impurity A** are crucial for reproducible analysis. The following sections outline the key experimental protocols.

High-Performance Liquid Chromatography (HPLC)

A gradient reverse-phase HPLC method is typically employed for the detection and quantification of Oseltamivir and its impurities.

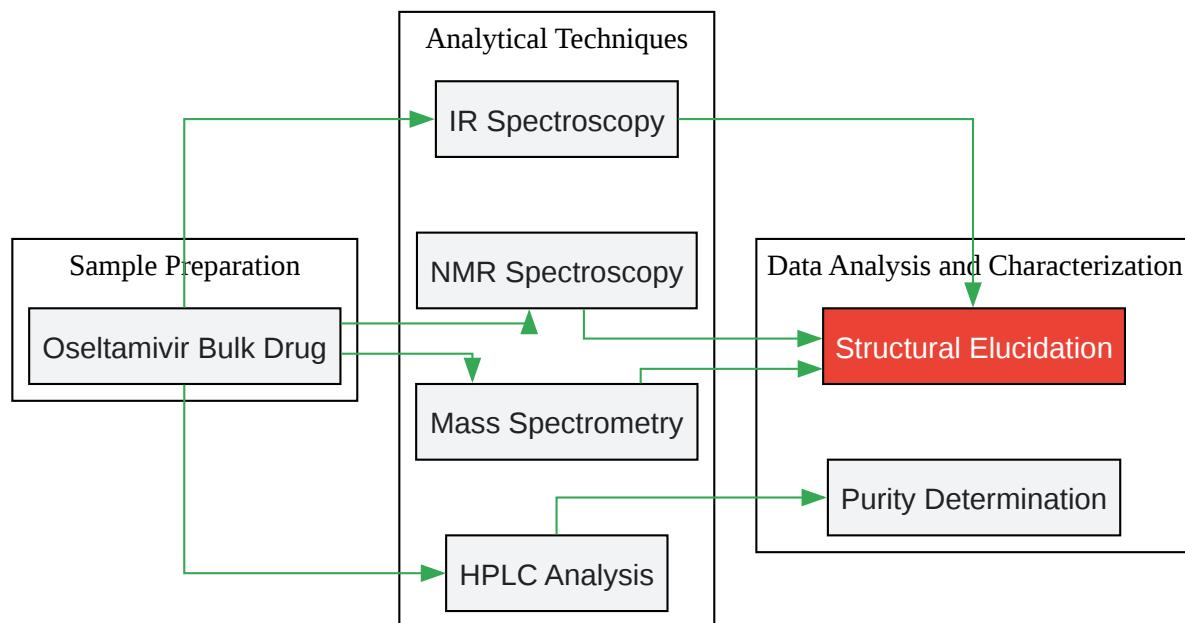
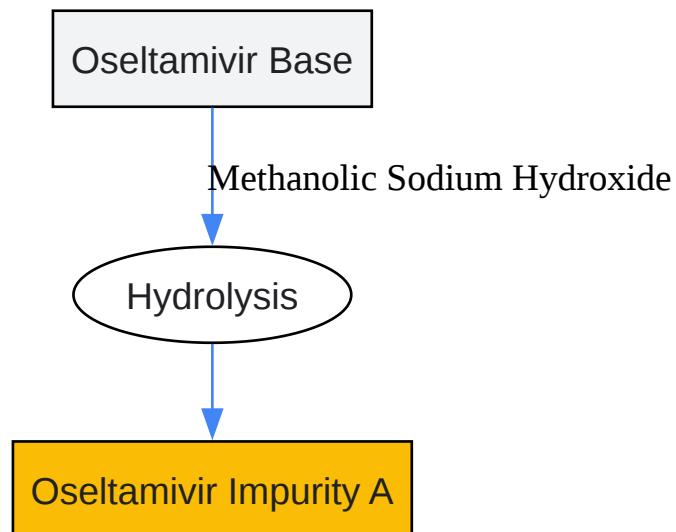
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase A: A buffered aqueous solution (e.g., 0.02 M phosphate buffer, pH 5.0).
- Mobile Phase B: Acetonitrile or Methanol.
- Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar components. The exact gradient program should be optimized for the specific column and system.

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at approximately 220 nm.
- Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phases, to an appropriate concentration.

Mass Spectrometry (MS)

- Instrumentation: An ion trap mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is used to detect the protonated molecular ion.
- Sample Introduction: The sample can be introduced directly via infusion or coupled with an HPLC system (LC-MS) for separation prior to detection.
- Data Acquisition: Scan for a mass range that includes the expected molecular weight of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Dissolve the sample in a deuterated solvent, such as DMSO-d₆.
- Experiments: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
- Referencing: Chemical shifts are reported in ppm relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.
- Data Acquisition: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

Formation Pathway and Logical Relationships

Oseltamivir Impurity A is a process-related impurity formed during the synthesis of Oseltamivir. Understanding its formation is key to controlling its levels in the final drug substance.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods
- PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API
[jstage.jst.go.jp]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Characteristics of Oseltamivir Impurity A: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12291393#physicochemical-characteristics-of-oseltamivir-impurity-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com